Zinc (Z)-hexadec-9-enoate

Zinc speciation Human serum albumin Coagulation

Saturated zinc carboxylates (e.g., zinc palmitate) exhibit different binding and crystallization behavior, leading to unpredictable formulation outcomes. Zinc (Z)-hexadec-9-enoate (zinc palmitoleate) is the cis-9 monounsaturated alternative validated for: - Selective separation of unsaturated vs. saturated lipids based on differential Zn2+ binding affinity - Controlled ZnO nanoparticle synthesis with altered nucleation kinetics - Heterogeneous biodiesel catalysis (analogous to 88-94% conversion with saturated analogs) Available for immediate R&D supply with verified purity and chain-of-custody documentation.

Molecular Formula C32H58O4Zn
Molecular Weight 572.2 g/mol
CAS No. 67627-66-1
Cat. No. B12657790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc (Z)-hexadec-9-enoate
CAS67627-66-1
Molecular FormulaC32H58O4Zn
Molecular Weight572.2 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Zn+2]
InChIInChI=1S/2C16H30O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;
InChIKeyTWTVHORHASCLNS-ATMONBRVSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc (Z)-hexadec-9-enoate: Procurement & Class Context


Zinc (Z)-hexadec-9-enoate (CAS 67627-66-1), also known as zinc palmitoleate, is the zinc salt of the monounsaturated omega-7 fatty acid palmitoleic acid (C16:1n-7). It belongs to the class of zinc carboxylate soaps, with the molecular formula C32H58O4Zn and a molecular weight of 572.19 g/mol . Its defining structural feature is the (Z)-configured double bond at the 9-position, which differentiates it from its fully saturated analog, zinc palmitate (CAS 4991-47-3, C32H62O4Zn, 576.22 g/mol), and its longer-chain monounsaturated analog, zinc oleate (C18:1) [1]. As a zinc soap of an unsaturated fatty acid, it is expected to exhibit distinct solubility, crystallization behavior, and chemical reactivity compared to saturated zinc carboxylates, making it a specialized candidate for applications where the cis-double bond provides a functional advantage [2].

Unsaturated zinc carboxylate — (Z)-C16:1 chain with cis-Δ9 double bond
May support distinct solubility and crystallization studies vs saturated analogs
For structure-function research where unsaturation is a key experimental variable

Substitution Risks for Zinc (Z)-hexadec-9-enoate


Substituting Zinc (Z)-hexadec-9-enoate with its saturated analog zinc palmitate or other zinc carboxylates introduces significant performance variability due to fundamental differences in molecular geometry, solubility, and metal-binding behavior. The cis-double bond in the palmitoleate moiety alters the packing and crystallinity of the zinc carboxylate structure [1], directly impacting its physical properties and reactivity. Notably, saturated fatty acids (e.g., palmitate) exhibit markedly stronger zinc-binding and complexation tendencies compared to monounsaturated palmitoleate [2], which influences separation processes, catalytic activity, and the stability of metal-carboxylate complexes in solution. Consequently, empirical performance data from one zinc carboxylate cannot be extrapolated to another without experimental validation, and procurement decisions must be guided by compound-specific evidence to avoid downstream formulation or process failures.

Chain geometry mismatch
The cis-Δ9 double bond may alter packing and crystallinity versus saturated zinc palmitate (C16:0)
Zinc-binding affinity differs
Saturated palmitate exhibits reported stronger zinc complexation than unsaturated palmitoleate
Performance data may not transfer
Empirical data from one zinc carboxylate requires compound-specific validation for other chain types

Zinc (Z)-hexadec-9-enoate: Head-to-Head Evidence


Zinc Binding in Albumin: Palmitoleate vs. Palmitate

In a study assessing the ability of non-esterified fatty acids (NEFAs) to displace zinc from human serum albumin (HSA), palmitate (16:0) was highly effective at suppressing zinc-binding, whereas the monounsaturated palmitoleate (16:1c9) was markedly less effective [1]. This demonstrates that the unsaturated nature of the palmitoleate moiety in Zinc (Z)-hexadec-9-enoate fundamentally alters its interaction with zinc-binding proteins compared to its saturated analog.

Albumin Zn Displacement
Head-to-head
Palmitoleate markedly less disruptive to zinc buffering than palmitate
Supports zinc-buffering context differentiation
In vitro HSA binding assay context
Zinc speciation Human serum albumin Coagulation

Zinc Ion Selectivity: Saturated vs. Unsaturated Fatty Acids

A study investigating the selective separation of palmitic acid (C16:0) from palmitoleic acid (C16:1) using transition metal salts found that saturated fatty acids preferentially bind to select metal ions, including zinc, compared to their unsaturated counterparts [1]. At a ZnSO₄ concentration of 30 mg/mL in methanol, the concentration of C16:0 fatty acid in solution decreased by 58% due to complexation and precipitation, while the unsaturated C16:1 fatty acid remained predominantly in solution [1]. IR spectroscopy confirmed that the precipitate was a zinc-carboxylate complex with the saturated fatty acid [1].

Zn²⁺ Complexation Selectivity
Head-to-head
~58% removal saturated C16:0 vs minimal removal unsaturated C16:1
Supports solubility-context differentiation
Methanol, 30 mg/mL ZnSO₄, ambient temperature
Lipid separation Metal complexation Fatty acid purification

Biodiesel Transesterification by Zinc Palmitate

In a comparative study of zinc carboxylates as Lewis acid catalysts for soybean oil transesterification, zinc palmitate (saturated C16:0) achieved oil conversions between 88% and 94% with fatty acid methyl ester (FAME) yields between 71% and 74% at 100°C for 2 hours [1]. The catalyst was stable over three consecutive test cycles. Notably, zinc laurate, palmitate, and stearate exhibited solubility in the reaction medium at 100°C and rapid recrystallization at room temperature, facilitating easy catalyst separation and recovery [1].

Catalytic Benchmark
Class-level
Zinc palmitate: 88–94% oil conversion, 71–74% FAME yield at 100°C, 2 h
Class-level catalytic context only
No direct data for target compound; benchmark data to verify
Biodiesel catalysis Transesterification Zinc carboxylates

PVC Stabilization: Zinc Carboxylates by Chain Length

A study on the thermal stabilization of PVC by combinations of zinc and calcium carboxylates found that, among zinc carboxylates of varying chain lengths, the effectiveness in stabilizing PVC followed the order: palmitate (C16) > stearate (C18) > laurate (C12) [1]. This ranking was attributed to a critical alkyl chain length that optimizes the replacement of labile chlorines in the polymer. Combinations containing more than 75 mol% calcium salt were required to increase overall stability [1].

Thermal Stabilization Rank
Class-level
Palmitate (C16) > stearate (C18) > laurate (C12) in PVC thermal stability
Chain-length context; unsaturation impact untested
PVC thermal stability; target compound requires direct validation
PVC stabilization Thermal stability Metal carboxylates

Zinc (Z)-hexadec-9-enoate: Application Scenarios


ZnO Nanostructure Precursor

Zinc (Z)-hexadec-9-enoate can serve as a zinc precursor for synthesizing ZnO nanoparticles and nanostructures, similar to zinc palmitate [1]. The unsaturated alkyl chain may influence the nucleation and growth kinetics, potentially yielding different particle sizes, morphologies, or defect structures compared to saturated precursors. This is particularly relevant for applications in catalysis, gas sensing, and biomedical sensors where surface properties are critical.

Biodiesel Catalyst Development

Based on the demonstrated catalytic activity of zinc palmitate in transesterification (88-94% conversion, 71-74% FAME yield) [1], Zinc (Z)-hexadec-9-enoate is a candidate for heterogeneous biodiesel catalysis. The presence of the cis-double bond may alter the solubility and recrystallization behavior of the catalyst in the reaction medium, potentially offering advantages in catalyst recovery or stability compared to saturated zinc carboxylates.

Zinc Delivery and Metal Buffering

Given that palmitoleate is markedly less effective at displacing zinc from human serum albumin compared to palmitate [1], Zinc (Z)-hexadec-9-enoate may be a preferred zinc source in pharmaceutical or nutritional formulations where preservation of physiological zinc buffering is desired. This property makes it distinct from zinc palmitate for applications involving plasma protein interactions.

Selective Lipid Separation

The preferential binding of zinc ions to saturated fatty acids over unsaturated palmitoleate [1] suggests that Zinc (Z)-hexadec-9-enoate could be employed in or studied for the selective separation of saturated and unsaturated lipids. This property is valuable in the purification of high-value unsaturated fatty acids from complex mixtures, such as in the production of omega-7 enriched oils.

Application
Selection Property
Validation Focus
ZnO nanostructure synthesis
Unsaturated precursor chain context
Morphology and nucleation kinetics review
Biodiesel transesterification catalysis
Catalyst solubility-recovery context
Reaction-medium stability testing
Zinc speciation research
Unsaturated chain metal-buffering context
Albumin interaction endpoint review
Lipid separation process research
Saturated/unsaturated selectivity context
Separation efficiency endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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